Isopetasin

Eosinophil activation Leukotriene synthesis Anti-inflammatory mechanism

Research on leukotriene-mediated inflammation is often confounded by non-selective petasin analogs. Isopetasin (CAS 469-26-1) solves this by selectively inhibiting leukotriene synthesis at a post-5-LO step, without affecting upstream calcium signaling, PLA2, or eosinophil degranulation. - Inhibits LTC4/D4/E4 synthesis in eosinophils without blocking ECP release - Selectively reverses carbachol/KCl-induced airway contraction (IC50 ~10 µM), sparing histamine/LTD4 pathways - Sourced as a pure sesquiterpene ester (≥95% HPLC) for SAR studies and target validation

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 469-26-1
Cat. No. B1239024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopetasin
CAS469-26-1
Synonymsisopetasin
S-isopetasin
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C
InChIInChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1
InChIKeyOFDHBFFGRFCQOW-KSEJUSODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopetasin Selection Guide


Isopetasin (CAS 469-26-1) is a sesquiterpene ester belonging to the terpenoid family, primarily isolated from plants of the genus Petasites (butterbur) [1]. As a structural isomer of petasin, isopetasin shares the same molecular formula (C20H28O3) but differs in the stereochemistry at the angelic acid ester position. It is recognized as a bioactive constituent contributing to the anti-inflammatory, antispasmodic, and anti-allergic properties of Petasites extracts, with documented activity in leukotriene biosynthesis inhibition and smooth muscle relaxation [2]. However, its specific pharmacological profile, mechanism of action, and potency significantly diverge from closely related petasins, including petasin, S-petasin, and S-isopetasin, making compound-specific differentiation critical for research and development applications [3].

1 Targets post-5-lipoxygenase leukotriene synthesis without upstream Ca²⁺/ECP interference
2 Exhibits stimulus-selective tracheal smooth muscle relaxation (carbachol/KCl vs. histamine/LTD₄)
3 Non-sulfur petasin scaffold comparator for SAR and Cav2.1 selectivity research

Why Isopetasin Is Not a Petasin Substitute


Despite sharing a core sesquiterpene scaffold, isopetasin exhibits a distinct and often divergent pharmacological fingerprint compared to its closest structural analogs, including petasin, S-petasin, and S-isopetasin. Head-to-head studies reveal that isopetasin and petasin inhibit inflammatory effector functions through different molecular targets, with isopetasin selectively inhibiting leukotriene (LT) synthesis downstream of 5-lipoxygenase (5-LO), while petasin acts upstream at the level of phospholipase Cβ (PLCβ) and also blocks eosinophil cationic protein (ECP) release, an activity absent in isopetasin [1]. Furthermore, isopetasin demonstrates functional selectivity in smooth muscle relaxation assays, potently reversing carbachol- and KCl-induced contractions but exhibiting negligible effect on histamine- or leukotriene D4-induced contractions, a profile that sharply contrasts with the non-selective relaxation induced by S-petasin . These mechanistic and functional divergences underscore that isopetasin is not a generic interchangeable component of Petasites extracts but a distinct chemical entity with a unique activity profile, requiring compound-specific sourcing for targeted research applications.

! Petasin acts upstream (PLCβ/ECP release) and lacks post-5-LO activity; reported antagonism may confound leukotriene studies.
! S-petasin induces non-selective airway relaxation, masking the pathway-specific spasmolytic profile of isopetasin.
! Non-sulfur isopetasin lacks the potent use-dependent Cav2.1 block of S-isopetasin; channel studies require sulfur-containing analogs.

Comparative Evidence: Isopetasin vs. Analogs


Divergent Eosinophil Inhibition Mechanisms

In a comparative study using GM-CSF-primed human eosinophils, isopetasin inhibited leukotriene (LT) synthesis but, unlike petasin, failed to block eosinophil cationic protein (ECP) release. Specifically, petasin completely abrogated PAF- or C5a-induced increases in intracellular calcium [Ca2+]i and prevented cPLA2 activity and 5-LO translocation, whereas isopetasin and neopetasin had significantly lower blocking efficacy on calcium flux and did not prevent these upstream signaling events [1]. This indicates that isopetasin exerts its LT inhibitory effect at a level distal to 5-LO, while petasin acts proximally to PLCβ [1].

Eosinophil target divergence
Head-to-head
Isopetasin: inhibits LT synthesis, no ECP/calcium flux block. Petasin: blocks ECP, Ca²⁺, cPLA2, 5-LO translocation.
Supports post-5-LO pathway dissection without upstream interference
Human eosinophils; PAF/C5a stimulation
Eosinophil activation Leukotriene synthesis Anti-inflammatory mechanism ECP release

Specific Peptido-Leukotriene Biosynthesis Inhibition

An early study identified isopetasin as a potent inhibitor of peptido-leukotriene biosynthesis in isolated peritoneal macrophages, with a direct correlation observed between isopetasin content in fractionated Petasites hybridus extracts and inhibitory activity [1]. Strikingly, the structural isomer petasin was found to be completely inactive in this assay and was reported to potentially reduce the inhibitory effect of isopetasin [1].

Peptido-LT biosynthesis
Head-to-head
Isopetasin: active inhibitor of peptido-leukotriene synthesis. Petasin: inactive; reported to reduce isopetasin effect.
Enables peptido-LT research; petasin may interfere
Peritoneal macrophage assay
Leukotriene biosynthesis Macrophage Vasoconstriction Petasin isomer

Tracheal Smooth Muscle Selectivity

In isolated guinea pig trachealis, isopetasin demonstrated a unique profile of functional selectivity, potently relaxing carbachol- and KCl-induced precontractions with IC50 values around 10 µM, but exhibiting almost no effect (IC50 > 300 µM) on histamine- or leukotriene D4-induced contractions . This contrasts sharply with S-petasin, which non-selectively relaxed all four contractile stimuli with IC50 values between 6-9 µM . Both isopetasin and petasin (non-sulfur-containing) were less potent than their sulfur-containing counterparts S-isopetasin and S-petasin .

Tracheal selectivity
Head-to-head
Isopetasin IC₅₀: ~10 µM (carbachol/KCl) vs. >300 µM (histamine/LTD₄) – >30-fold selectivity. S-petasin: non-selective IC₅₀ 6–9 µM.
Supports stimulus-selective airway contraction studies
Guinea pig trachea; four contractile stimuli
Spasmolytic activity Asthma Trachea S-petasin

S-Isopetasin In Vivo Anti-Inflammatory Potency

While the primary comparative data for in vivo activity involves the sulfur-containing isomer S-isopetasin, this evidence provides critical class-level inference for isopetasin's potential differentiation. In a study evaluating constituents of Petasites formosanus, S-isopetasin demonstrated stronger in vivo potency than S-petasin in reducing acetic acid-induced writhing and carrageenan-induced paw edema in mice [1]. This suggests that the isopetasin scaffold, in its sulfur-containing form, may confer superior in vivo anti-inflammatory and analgesic properties compared to the corresponding petasin scaffold.

In vivo anti-inflammatory
Class-level
S-isopetasin showed stronger reduction in writhing and paw edema than S-petasin.
May support isopetasin scaffold prioritization for in vivo research
Class-level inference; direct isopetasin data not shown
In vivo pharmacology Anti-inflammatory Antinociceptive S-isopetasin

Cav2.1 Calcium Channel Block by Sulfur-Containing Petasins

This study provides critical context on the functional importance of the sulfur-containing substituent on the petasin scaffold, a feature absent in isopetasin but present in S-isopetasin. While isopetasin (non-sulfur) acted as a weak tonic blocker of Cav2.1 channels, the sulfur-containing compounds S-petasin and iso-S-petasin (S-isopetasin) were the most potent, promoting significant accumulation of the channel in inactivated states during 1-Hz pulse trains. Specifically, iso-S-petasin reduced barium currents (IBa) by 80% compared to a 45% reduction in control [1].

Cav2.1 channel block
Class-level
Isopetasin: weak tonic blocker. S-isopetasin: 80% IBa decrease (vs. 45% control) at 1-Hz trains.
Highlights sulfur substituent requirement for Cav2.1 use-dependent block
Xenopus oocytes; isopetasin not optimal for this target
Calcium channel Migraine Cav2.1 S-isopetasin

Intestinal Permeability of Petasin Isomers

In a study evaluating the absorption characteristics of the Petasites hybridus extract Ze 339, petasin and its isomers isopetasin and neopetasin exhibited comparable high permeability through Caco-2 monolayers and absorption capacity across all tested intestinal segments (duodenum, jejunum, ileum) in an in situ rat model [1]. This suggests that isopetasin shares similar intestinal absorption properties with its analogs, and that procurement decisions based on absorption characteristics do not favor one isomer over another.

Intestinal permeability
Supporting
Isopetasin, petasin, neopetasin: comparably high Caco-2 permeability and intestinal absorption.
Absorption not a key differentiator; select based on pharmacodynamic evidence
Rat in situ model; all segments absorbed
Pharmacokinetics Absorption Caco-2 Bioavailability

Isopetasin Application Scenarios


Post-5-Lipoxygenase Eosinophil Inflammation

Based on the evidence that isopetasin inhibits leukotriene synthesis without affecting upstream calcium signaling, cPLA2 activity, or ECP release [1], this compound is ideally suited for research aimed at dissecting the leukotriene biosynthetic pathway downstream of 5-LO translocation. Researchers can use isopetasin as a tool compound to selectively probe the contribution of post-5-LO enzymatic steps to LT production in eosinophils, without the confounding inhibition of broader eosinophil activation pathways caused by petasin [1].

Pathway-Specific Airway Relaxation Mechanisms

Given its functional selectivity for relaxing carbachol- and KCl-induced tracheal contractions while sparing histamine- and LTD4-induced contractions (IC50 > 300 µM vs. ≈10 µM) , isopetasin provides a unique pharmacological tool for differentiating between distinct pathways of airway smooth muscle contraction. This selective profile is distinct from the non-selective spasmolytic activity of S-petasin and allows researchers to specifically study the mechanisms underlying muscarinic receptor- and depolarization-mediated airway constriction .

Peptido-Leukotriene Vasoconstriction & Inflammation

Early work identifying isopetasin as a specific inhibitor of peptido-leukotriene biosynthesis, with petasin being inactive and potentially antagonistic [2], positions isopetasin as a preferred tool for investigating the role of peptido-leukotrienes in vasoconstriction, inflammation, and gastroprotection. Experimental systems aiming to modulate this specific pathway should utilize isopetasin rather than petasin to ensure a clear and unconfounded pharmacological effect [2].

SAR for Selective Spasmolytics & Anti-Inflammatories

The comparative data showing that sulfur-containing analogs (S-petasin, S-isopetasin) exhibit greater potency and distinct selectivity profiles (e.g., Cav2.1 blockade, non-selective vs. selective tracheal relaxation) compared to non-sulfur analogs (petasin, isopetasin) [3][4] provides a strong foundation for medicinal chemistry efforts. Isopetasin serves as a critical comparator compound in SAR studies aimed at designing novel petasin derivatives with improved potency, selectivity, or specific therapeutic targeting.

Application
Selection Property
Validation Focus
Post-5-LO eosinophil signaling
Targets distal leukotriene synthesis without upstream calcium/ECP blockade
LT release assays; confirm absence of cPLA2/5-LO translocation interference
Airway contraction mechanism studies
Stimulus-selective spasmolytic profile (carbachol/KCl vs. histamine/LTD₄)
Verify >30-fold selectivity in tissue bath; compare with non-selective S-petasin
Peptido-leukotriene biosynthesis research
Specific inhibitor of peptido-LT synthesis; petasin inactive/antagonistic
Macrophage LT assay; confirm isopetasin-specific inhibition without petasin interference
Petasin scaffold SAR
Non-sulfur isopetasin as comparator for sulfur-containing analogs
Side-by-side Cav2.1 and tracheal relaxation assays; evaluate substituent impact on selectivity

Technical Documentation Hub

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